molecular formula C13H11F3N2O B15210785 N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine

Cat. No.: B15210785
M. Wt: 268.23 g/mol
InChI Key: XTXRXEHBDPJWLL-QPJJXVBHSA-N
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Description

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine is a heterocyclic compound featuring an oxazole core substituted with a styryl group bearing a trifluoromethyl (-CF₃) moiety at the para position and a methylamine group at the 4-position. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

N-methyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazol-4-amine

InChI

InChI=1S/C13H11F3N2O/c1-17-11-8-19-12(18-11)7-4-9-2-5-10(6-3-9)13(14,15)16/h2-8,17H,1H3/b7-4+

InChI Key

XTXRXEHBDPJWLL-QPJJXVBHSA-N

Isomeric SMILES

CNC1=COC(=N1)/C=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CNC1=COC(=N1)C=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine typically involves the following steps:

    Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction, where a phosphonium ylide reacts with a trifluoromethyl-substituted benzaldehyde.

    Oxazole Ring Formation: The styryl intermediate is then subjected to cyclization with an appropriate amine to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.

    N-Methylation: The final step involves the methylation of the oxazole nitrogen using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole products.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-2-(4-(trifluoromethyl)styryl)oxazol-4-amine with structurally or functionally related compounds, focusing on substituents, molecular properties, and reported activities:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
This compound Oxazole Styryl-CF₃, methylamine ~327.3 (estimated) Not explicitly reported (structural analog data inferred)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Thiazole 4-Chlorophenyl, propargyl groups 286.03 Anti-inflammatory (in vitro screening)
4-Methyl-1,3-oxazol-2-amine Oxazole Methyl group at C4 98.10 Building block for agrochemicals
4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]thiazol-2-amine Thiazole 3-Nitrophenyl, 4-(trifluoromethoxy)phenyl 381.30 Not explicitly reported (structural analog)
N-(4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl)acetamide Oxadiazole Acetyl-triazole, acetamide ~293.2 (estimated) Antimicrobial (inferred from analogs)

Key Observations

Core Heterocycle Influence: Oxazole vs. Thiazole: Oxazole-based compounds (e.g., the target compound and 4-methyl-oxazol-2-amine) typically exhibit higher metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation. Thiazoles, however, often show stronger hydrogen-bonding interactions due to the sulfur atom, enhancing binding to biological targets . Styryl vs. In contrast, simpler aryl substituents (e.g., 4-chlorophenyl in ) prioritize steric and electronic effects over extended conjugation .

Trifluoromethyl vs. Other Halogenated Groups: The -CF₃ group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to -Cl or -NO₂ substituents in analogs (e.g., logP ~2.8 for 4-(3-nitrophenyl)-thiazol-2-amine) . This may improve blood-brain barrier penetration, a critical factor in CNS-targeted drug design.

Biological Activity Trends :

  • Anti-inflammatory activity is prominent in thiazole derivatives with propargyl substituents (e.g., compound 4b in ), achieving IC₅₀ values <10 μM in COX-2 inhibition assays. The target compound’s styryl-oxazole scaffold could similarly modulate inflammatory pathways but requires empirical validation .
  • Antimicrobial activity is observed in oxadiazole-triazole hybrids (), suggesting that the trifluoromethylstyryl group in the target compound might synergize with the oxazole core for similar applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Heck coupling for styryl group introduction, as seen in analogous styryl-oxazole preparations . In contrast, thiazole derivatives (e.g., ) are often synthesized via Hantzsch thiazole cyclization, which is more scalable but less stereoselective .

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